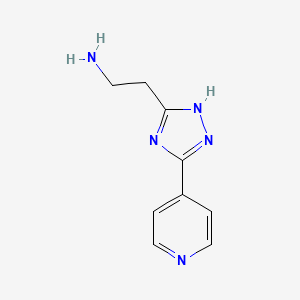

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further connected to an ethanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanamine group can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit bacterial growth, making them candidates for antibiotic development .

Anticancer Properties

The compound has shown promise in cancer research. It was found to inhibit specific kinases involved in cancer cell proliferation. For example, a study highlighted that triazole derivatives could induce apoptosis in cancer cells by disrupting mitotic spindle formation . This mechanism is crucial for developing targeted cancer therapies.

Antimalarial Activity

Another significant application is in antimalarial drug development. The compound's structural similarities to known antimalarials suggest potential efficacy against malaria parasites. Computational studies have indicated that it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria life cycle .

Agricultural Applications

Fungicides

Compounds featuring the triazole moiety are widely used as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection. Research has demonstrated that triazole derivatives can effectively control various fungal pathogens affecting crops, thus enhancing agricultural productivity .

Material Science

Coordination Chemistry

In material science, this compound serves as a ligand in coordination complexes. These complexes have been studied for their magnetic and optical properties, which are essential for developing advanced materials such as sensors and catalysts .

Case Studies

-

Anticancer Activity Study

A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms . -

Fungicidal Efficacy Trial

In field trials, triazole-based fungicides were tested against common agricultural pathogens. Results showed a marked decrease in disease incidence and an increase in yield compared to untreated controls . -

Development of Antimalarial Agents

A series of triazole derivatives were synthesized and screened for antimalarial activity. One compound demonstrated effective inhibition of Plasmodium falciparum growth in vitro, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in its role as a neuroprotective agent, the compound may inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . Additionally, its antimicrobial and anticancer activities may involve interactions with cellular enzymes and receptors, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

- 2-(3-methyl-1H-1,2,4-triazol-5-yl)thioethanamine

- 2-(1H-1,2,4-triazol-5-ylthio)ethanamine

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine

Uniqueness

What sets 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine apart from similar compounds is the presence of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The pyridine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, enhancing the compound’s versatility in various applications .

Biological Activity

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H13N5

- Molecular Weight : 223.23 g/mol

- CAS Number : Not explicitly mentioned but can be derived from its chemical structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound inhibits bacterial growth through specific interactions with microbial enzymes and cell wall synthesis pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). For instance, in a study involving various triazole derivatives, it was found that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when tested at concentrations up to 100 µg/mL .

Antiproliferative Activity

The antiproliferative potential of this compound was assessed using several cancer cell lines. The results indicated that it exhibits cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for cancer therapy .

Study 1: Cytokine Modulation

A study conducted on PBMCs revealed that treatment with this compound resulted in a significant decrease in TNF-α production by approximately 44–60% at optimal doses. This suggests its potential as an immunomodulatory agent .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential use in treating bacterial infections .

Research Findings and Data Tables

Properties

Molecular Formula |

C9H11N5 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine |

InChI |

InChI=1S/C9H11N5/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2,(H,12,13,14) |

InChI Key |

OWEZDZAQFHXJCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.